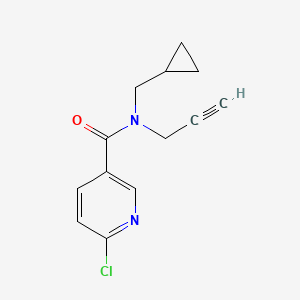
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, also known as CP-868,596, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit promising results in various scientific research studies. In
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that binds to and degrades p53, a tumor suppressor protein that plays a crucial role in the regulation of cell cycle progression and apoptosis. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in various preclinical studies. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. In addition, this compound has been found to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anticancer activity.
Advantages and Limitations for Lab Experiments
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, making it an ideal tool for studying the p53 pathway and its regulation. This compound has also been found to exhibit minimal toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the synthesis of this compound can be challenging, and the compound has been reported to have low stability under certain conditions.
Future Directions
There are several future directions for the research and development of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One direction is to explore the potential of this compound as a combination therapy with other chemotherapeutic agents. This compound has been found to sensitize cancer cells to other agents, leading to enhanced anticancer activity. Another direction is to explore the potential of this compound in other cancer types. While this compound has shown efficacy in various cancer models, its potential in other cancer types remains to be explored. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in both preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anticancer activity through the inhibition of the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway and the induction of apoptosis and cell cycle arrest in cancer cells. This compound has several advantages for lab experiments, including its selectivity towards cancer cells and its ability to sensitize cancer cells to other chemotherapeutic agents. However, the compound also has some limitations, including its poor solubility and low stability under certain conditions. There are several future directions for the research and development of this compound, including exploring its potential as a combination therapy, its potential in other cancer types, and developing more efficient and scalable synthesis methods.
Synthesis Methods
The synthesis of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been reported in several scientific research articles, and the compound has been synthesized using various methods with varying yields.
Scientific Research Applications
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent inhibitor of the MDM2-p53 protein-protein interaction, which plays a crucial role in the regulation of the p53 tumor suppressor pathway. The inhibition of this interaction leads to the activation of the p53 pathway, resulting in the induction of apoptosis and cell cycle arrest in cancer cells. This compound has been found to exhibit promising results in preclinical studies and has shown efficacy in various cancer models.
properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-7-16(9-10-3-4-10)13(17)11-5-6-12(14)15-8-11/h1,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGBCPVOHTFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

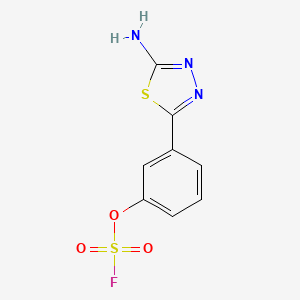

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)
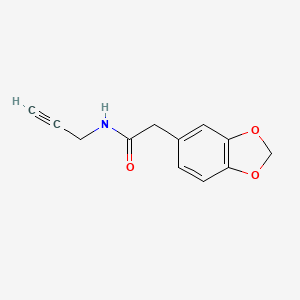
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)
![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)

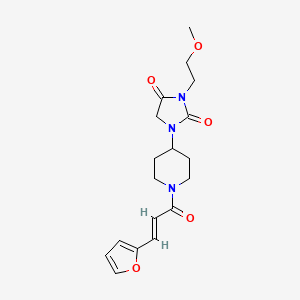
![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
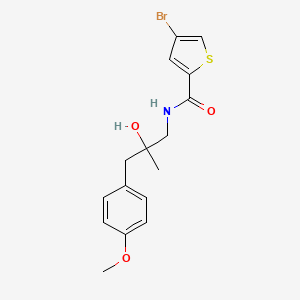
![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)